The presence of multiple hydroxyl groups (OH) in the molecule suggests it may be useful in studies of hydrogen bonding, a fundamental interaction in many biological processes .
The combination of a polar urea group and hydroxyl groups could make it a suitable solvent for polar compounds in scientific research .
The molecule's functional groups might be valuable as a precursor or intermediate in organic synthesis for the creation of more complex molecules .
3,3-bis(2-hydroxyethyl)urea is a urea derivative characterized by the presence of two hydroxyethyl groups attached to the nitrogen atoms of the urea structure. This compound is typically a white crystalline solid with a melting point around 81°C. Its molecular formula is C₆H₁₄N₂O₄, and it possesses notable hygroscopic properties, making it useful in various formulations.
The chemical behavior of 3,3-bis(2-hydroxyethyl)urea can be understood through its reactivity as a urea derivative. It can undergo hydrolysis under acidic or basic conditions to yield ethanolamine and urea. Additionally, it can participate in various condensation reactions to form more complex structures or derivatives.
Key Reactions:
Research indicates that 3,3-bis(2-hydroxyethyl)urea exhibits several biological activities. It has been studied for its potential use as a skin moisturizer due to its ability to retain moisture. Additionally, it shows some promise in pharmaceutical applications due to its compatibility with biological systems and low toxicity profiles.
Biological Effects:
Several methods exist for synthesizing 3,3-bis(2-hydroxyethyl)urea. The most common approach involves the reaction of urea with ethanolamine under controlled conditions.
Typical Synthesis Procedure:
The unique properties of 3,3-bis(2-hydroxyethyl)urea make it suitable for various applications:
Studies on the interactions of 3,3-bis(2-hydroxyethyl)urea with other compounds are crucial for understanding its behavior in formulations. It has been shown to interact favorably with various surfactants and emulsifiers, enhancing the stability and efficacy of cosmetic products.
In vitro studies have demonstrated that it does not exhibit mutagenic properties under standard testing conditions . This safety profile supports its use in consumer products.
Several compounds share structural similarities with 3,3-bis(2-hydroxyethyl)urea. Here are some notable examples:
Uniqueness of 3,3-bis(2-hydroxyethyl)urea:
3,3-bis(2-hydroxyethyl)urea possesses the molecular formula C₅H₁₂N₂O₃ with a molecular weight of 148.16 g/mol [1] [2]. The compound features a central urea functionality with two 2-hydroxyethyl groups attached to one of the nitrogen atoms, creating an asymmetrically substituted urea derivative [1] [3]. The International Chemical Identifier (InChI) representation is InChI=1S/C5H12N2O3/c6-5(10)7(1-3-8)2-4-9/h8-9H,1-4H2,(H2,6,10), with the corresponding InChI key BQMXKMPREFOYHS-UHFFFAOYSA-N [1] [3].
The molecular architecture consists of a planar urea core with the carbonyl carbon exhibiting sp² hybridization [4] [5]. The carbon-nitrogen bond lengths in the urea moiety are approximately 1.378 Å, which is intermediate between single and double bond character due to resonance delocalization [4]. The carbon-oxygen double bond length measures approximately 1.221 Å, consistent with typical carbonyl bond distances [4].
The nitrogen atoms in the urea framework adopt geometries intermediate between trigonal planar and tetrahedral [5]. Bond angle analysis reveals that the nitrogen-carbon-nitrogen angle at the central carbon is approximately 114.7°, while the sum of pyramidal angles around each nitrogen atom totals approximately 350.6°, indicating shallow pyramidal geometry rather than perfect planarity [4].
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₁₂N₂O₃ | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Carbon-Nitrogen Bond Length | 1.378 Å | [4] |
| Carbon-Oxygen Bond Length | 1.221 Å | [4] |
| Nitrogen-Carbon-Nitrogen Angle | 114.7° | [4] |
| Pyramidal Angle Sum (Nitrogen) | 350.6° | [4] |
The hydroxyethyl substituents introduce additional structural complexity through their aliphatic chains [3]. Each hydroxyethyl group contains two carbon atoms connected by single bonds with typical C-C bond lengths of approximately 1.54 Å [3]. The terminal hydroxyl groups possess O-H bond lengths of approximately 0.96 Å and exhibit tetrahedral geometry around the oxygen atoms [3].
The stereochemical profile of 3,3-bis(2-hydroxyethyl)urea is influenced by the substitution pattern on the urea nitrogen [5]. The compound exhibits conformational flexibility due to rotation about the carbon-nitrogen bonds connecting the hydroxyethyl chains to the urea core [6]. The presence of two identical hydroxyethyl substituents on the same nitrogen atom creates a symmetrical substitution pattern that eliminates potential for optical isomerism at the nitrogen center [5].
The urea moiety itself can adopt different conformational states characterized by the relative orientations of the nitrogen substituents [5]. Three primary resonance structures contribute to the electronic structure: the neutral form, and two zwitterionic forms where electron density is delocalized between the nitrogen atoms and the carbonyl oxygen [5]. This resonance stabilization restricts rotation about the carbon-nitrogen bonds and influences the overall molecular geometry [5].
The hydroxyethyl chains can adopt various conformations through rotation about the C-C and C-N bonds [6]. These rotational degrees of freedom allow the molecule to access multiple conformational states, with energy barriers typically ranging from 0.9 to 6.2 kcal/mol depending on the specific bond rotation [6]. The hydroxyl groups can participate in intramolecular hydrogen bonding interactions, which may stabilize certain conformational arrangements [7].
Temperature-dependent conformational equilibria exist for the hydroxyethyl substituents [6]. At ambient conditions, the molecule samples multiple conformational states through thermal motion, with the relative populations determined by the energy differences between conformers and entropic considerations [6].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 3,3-bis(2-hydroxyethyl)urea [8] [9]. Proton nuclear magnetic resonance spectra typically exhibit characteristic chemical shifts for the various hydrogen environments within the molecule [8]. The hydroxyl protons appear as broad signals due to rapid exchange with solvent molecules and typically resonate between 3.5-5.0 ppm depending on solvent and temperature conditions [8].
The methylene protons adjacent to the hydroxyl groups exhibit chemical shifts around 3.6-3.8 ppm, reflecting the deshielding effect of the electronegative oxygen atoms [8]. The methylene protons directly attached to the urea nitrogen appear at approximately 3.2-3.4 ppm, showing the influence of the nitrogen atom's electron density [8]. The amine protons of the urea group typically resonate as a broad signal around 5.5-6.5 ppm due to rapid exchange processes [8].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment [8]. The carbonyl carbon appears at approximately 157-160 ppm, characteristic of urea carbonyls [8]. The carbon atoms adjacent to the hydroxyl groups resonate around 61-62 ppm, while the carbon atoms bonded to nitrogen appear at approximately 43-45 ppm [8].
Infrared spectroscopy demonstrates characteristic absorption bands that confirm the structural features [10] [11]. The urea carbonyl stretch appears as a strong absorption around 1650-1680 cm⁻¹ [11]. Hydroxyl stretching vibrations manifest as broad absorptions in the 3200-3600 cm⁻¹ region due to hydrogen bonding interactions [11]. The nitrogen-hydrogen stretching modes of the urea group appear around 3300-3500 cm⁻¹ [11].
| Spectroscopic Technique | Key Signals | Chemical Shift/Frequency |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Hydroxyl protons | 3.5-5.0 ppm |
| ¹H Nuclear Magnetic Resonance | CH₂-OH protons | 3.6-3.8 ppm |
| ¹H Nuclear Magnetic Resonance | CH₂-N protons | 3.2-3.4 ppm |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 157-160 ppm |
| ¹³C Nuclear Magnetic Resonance | CH₂-OH carbon | 61-62 ppm |
| Infrared Spectroscopy | Carbonyl stretch | 1650-1680 cm⁻¹ |
| Infrared Spectroscopy | Hydroxyl stretch | 3200-3600 cm⁻¹ |
Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure [12]. The molecular ion peak appears at m/z 148, corresponding to the molecular weight [13]. Common fragmentation patterns include loss of hydroxyl groups (m/z 131) and cleavage of the hydroxyethyl chains [12].
Density functional theory calculations have been employed to investigate the electronic structure and geometric parameters of 3,3-bis(2-hydroxyethyl)urea [14] [15]. The B3LYP functional with appropriate basis sets provides reliable predictions of bond lengths, bond angles, and conformational energies [7] [14]. Gas-phase geometry optimizations reveal minimum energy conformations and electronic properties [7].
Computational studies using the wB97XD long-range corrected density functional theory method demonstrate excellent correlation between theoretical and experimental geometric parameters [7] [15]. The root mean square deviation between computed and experimental structures is typically less than 0.015 Å, indicating high accuracy of the theoretical methods [7]. Bond length calculations show C-O distances of 1.2179 Å and C-N distances of 1.3911 Å, in close agreement with experimental values [7].
Molecular orbital analysis reveals the electronic structure characteristics [14]. The highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atoms and oxygen atoms, reflecting the electron-rich nature of these heteroatoms [14]. The lowest unoccupied molecular orbital (LUMO) shows significant contribution from the carbonyl carbon and oxygen, consistent with the electrophilic character of the carbonyl group [14].
Natural bond orbital analysis provides insights into the electronic delocalization patterns within the molecule [16]. The analysis confirms significant π-electron delocalization between the nitrogen lone pairs and the carbonyl π* orbital, resulting in partial double bond character for the C-N bonds [16]. This delocalization stabilizes the planar arrangement of the urea moiety and restricts rotation about the C-N bonds [16].
Electrostatic potential mapping reveals the charge distribution across the molecular surface [14]. The hydroxyl oxygen atoms and the carbonyl oxygen exhibit negative electrostatic potentials, indicating their propensity for hydrogen bonding interactions [14]. The hydrogen atoms of the hydroxyl groups and amine groups show positive electrostatic potentials, confirming their role as hydrogen bond donors [14].
| Computational Parameter | Value | Method |
|---|---|---|
| C-O Bond Length | 1.2179 Å | wB97XD/basis set |
| C-N Bond Length | 1.3911 Å | wB97XD/basis set |
| Root Mean Square Deviation | <0.015 Å | Theory vs. Experiment |
| Rotational Barrier (C-N) | 8.6-9.4 kcal/mol | MP2/aug-cc-pVDZ |
The conformational landscape of 3,3-bis(2-hydroxyethyl)urea is characterized by multiple energy minima corresponding to different orientations of the hydroxyethyl substituents [7] [6]. Potential energy surface calculations reveal that rotation about the nitrogen-carbon bonds connecting the hydroxyethyl groups to the urea core exhibits energy barriers ranging from 0.9 to 6.2 kcal/mol [6]. These relatively low barriers indicate that conformational interconversion occurs readily at ambient temperatures [6].
The most stable conformations are those that minimize steric interactions between the hydroxyethyl groups while maximizing favorable intramolecular interactions [7]. Conformers with the hydroxyethyl chains oriented in anti-periplanar arrangements are generally preferred over syn-periplanar arrangements due to reduced steric hindrance [7]. The hydroxyl groups can participate in intramolecular hydrogen bonding with the carbonyl oxygen or with each other, stabilizing certain conformational states [7].
Crystallographic studies of related bis(hydroxyethyl) compounds reveal that the solid-state conformations often differ from gas-phase minimum energy structures due to intermolecular packing forces [7] [15]. In the crystal lattice, hydrogen bonding networks between molecules can stabilize conformations that are less favorable in isolation [7]. The dihedral angles between the urea plane and the hydroxyethyl substituents typically range from 60° to 120° in crystalline environments [15].
Temperature-dependent conformational equilibria have been investigated through variable-temperature spectroscopic studies [6]. At low temperatures, the molecule preferentially adopts conformations with minimal steric interactions [6]. As temperature increases, higher energy conformers become more populated, leading to observable changes in spectroscopic parameters [6]. The conformational exchange rates are typically fast on the nuclear magnetic resonance timescale at room temperature, resulting in averaged signals [6].
Molecular dynamics simulations provide detailed insights into the conformational dynamics and transition pathways between different conformational states [17]. These simulations reveal that conformational changes occur through concerted rotations about multiple bonds rather than sequential single-bond rotations [17]. The calculated residence times in individual conformational wells range from picoseconds to nanoseconds depending on the barrier heights and temperature [17].
The influence of solvent on conformational preferences has been studied through both experimental and computational approaches [17]. Polar solvents such as water and alcohols can stabilize conformations that maximize hydrogen bonding interactions with the solvent molecules [17]. The hydroxyl groups exhibit enhanced conformational flexibility in protic solvents due to intermolecular hydrogen bonding opportunities [17].
| Conformational Parameter | Energy Range | Characteristics |
|---|---|---|
| C-N Rotational Barrier | 0.9-6.2 kcal/mol | Temperature-dependent exchange |
| Preferred Dihedral Angles | 60°-120° | Crystal packing influence |
| Conformational Exchange Rate | Picoseconds-nanoseconds | Fast on nuclear magnetic resonance timescale |
| Solvent Effects | Variable | Enhanced flexibility in protic solvents |
3,3-bis(2-hydroxyethyl)urea presents as a white to off-white crystalline solid under standard ambient conditions [1] [2]. The compound exhibits characteristic organoleptic properties that distinguish it from similar urea derivatives. Visual inspection reveals an off-white to light beige coloration [3] [1], which may vary slightly depending on purity levels and storage conditions. The crystalline nature of the material is attributed to the regular arrangement of molecules facilitated by extensive hydrogen bonding networks between the hydroxyl groups and urea functionalities.
The solid demonstrates hygroscopic properties, readily absorbing moisture from the atmospheric environment [4] [5]. This characteristic is directly related to the presence of multiple hydroxyl groups that enhance the compound's hydrophilicity and water absorption capacity. The hygroscopic behavior significantly influences storage requirements and handling procedures for the compound.
The molecular formula of 3,3-bis(2-hydroxyethyl)urea is C₅H₁₂N₂O₃ [6] [7] [8] [9] [1]. This composition reflects the urea core structure modified with two 2-hydroxyethyl substituents attached to one of the nitrogen atoms. The molecular weight is precisely 148.16 g/mol [6] [7] [8] [10] [9] [1], as determined through high-resolution mass spectrometry analysis.
The exact mass, calculated from the most abundant isotopes, is 148.0848 g/mol [11] [12]. The Chemical Abstracts Service (CAS) registry number for this compound is 23270-55-5 [13] [7] [9] [1], providing a unique identifier for regulatory and commercial purposes.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₅H₁₂N₂O₃ | - |
| Molecular Weight | 148.16 | g/mol |
| Exact Mass | 148.0848 | g/mol |
| CAS Number | 23270-55-5 | - |
The melting point of 3,3-bis(2-hydroxyethyl)urea ranges from 81 to 83°C [6] [14] [10] [3] [15], demonstrating relatively low thermal stability compared to unsubstituted urea. This depression in melting point is attributed to the disruption of the regular crystal lattice by the bulky hydroxyethyl substituents, which interfere with optimal molecular packing arrangements.
The boiling point is estimated through computational methods to range from 342.9 to 445.1°C at standard atmospheric pressure (760 mmHg) [11] [15] [12]. The significant range in predicted values reflects the challenges in accurately modeling the thermal behavior of heavily hydrogen-bonded systems. The compound undergoes thermal decomposition before reaching its theoretical boiling point, making direct experimental determination difficult.
Density measurements indicate values between 1.226 and 1.298 g/cm³ [6] [11] [12], which are higher than water, reflecting the compact molecular structure and strong intermolecular interactions. The flash point is reported in the range of 161.2 to 223°C [11] [12], indicating moderate thermal hazard considerations for handling and storage.
Vapor pressure at 25°C is extremely low, ranging from 0.0 to 4.7 × 10⁻⁶ mmHg [11] [12], confirming the low volatility of the compound under ambient conditions. This property is consistent with the extensive hydrogen bonding network that restricts molecular mobility in the vapor phase.
The water solubility of 3,3-bis(2-hydroxyethyl)urea is significantly enhanced compared to unsubstituted urea due to the presence of hydroxyl groups [4] [5]. The compound demonstrates high hydrophilicity, readily dissolving in aqueous media through hydrogen bond formation with water molecules. This enhanced solubility is attributed to the multiple hydrophilic centers that can participate in intermolecular hydrogen bonding networks with solvent molecules.
In organic solvents, the compound shows limited solubility. It is slightly soluble in dimethyl sulfoxide (DMSO) [3] [1] and slightly soluble in methanol [3] [1], reflecting the polar nature of the molecule. The poor solubility in non-polar solvents is expected due to the hydrophilic character imparted by the hydroxyl and urea functionalities.
The octanol-water partition coefficient (LogP) ranges from -0.948 to -2.27 [6] [11], indicating strong preference for the aqueous phase over the organic phase. This negative LogP value confirms the hydrophilic nature of the compound and predicts poor membrane permeability in biological systems.
The polar surface area (PSA) is calculated to be 81.59 to 86.79 Ų [6] [11] [12], which significantly exceeds the typical threshold for oral bioavailability (PSA < 140 Ų) but may limit passive membrane transport. The index of refraction ranges from 1.499 to 1.535 [11] [12], providing additional physical characterization data for identification purposes.
The infrared spectrum of 3,3-bis(2-hydroxyethyl)urea exhibits characteristic absorption bands that confirm the presence of key functional groups. N-H stretching vibrations from the primary amide functionality appear as broad, medium-intensity bands in the 3300-3500 cm⁻¹ region [16] [17] [18] [19]. These bands may overlap with O-H stretching vibrations from hydroxyl groups, which typically appear as broad, strong absorptions between 3200-3600 cm⁻¹ [20] [21] [19].
Aliphatic C-H stretching produces sharp, medium-intensity bands in the 2850-3000 cm⁻¹ range [22] [23] [19]. The urea carbonyl (C=O) stretching appears as a strong absorption band between 1630-1690 cm⁻¹ [16] [18] [22] [19], characteristic of amide carbonyls. N-H bending vibrations (amide II band) are observed in the 1580-1650 cm⁻¹ region [17] [22] [19] with medium intensity.
C-N stretching vibrations from the urea moiety and C-O stretching from alcohol functionalities both contribute to absorptions in the 1000-1300 cm⁻¹ region [18] [20] [22] [24] [19] [25], with the C-O stretching typically showing stronger intensity due to the polar nature of the alcohol bonds.
In ¹H NMR spectroscopy, the N-H protons from the primary amide appear as broad, exchangeable signals between 4.5-6.5 ppm [26] [27] [28]. O-H protons from hydroxyl groups are observed as broad, exchangeable signals in the 3.5-5.5 ppm range [20] [21], with exact chemical shifts dependent on concentration, solvent, and temperature due to hydrogen bonding effects.
C-H protons in the ethylene bridges connecting the urea nitrogen to the hydroxyl groups appear as triplets around 3.0-4.0 ppm [27] [28]. The terminal -CH₂OH protons are observed as triplets in the 3.6-4.2 ppm region [27] [28], typically showing slight downfield shift due to the electron-withdrawing effect of the adjacent oxygen atom.
In ¹³C NMR spectroscopy, the carbonyl carbon (C=O) resonates between 155-160 ppm [26] [27] [28], characteristic of urea carbonyls. Methylene carbons in both the ethylene bridges and hydroxymethyl groups appear in the 58-65 ppm range [27] [28], with slight variations depending on their immediate chemical environment and hydrogen bonding interactions.
Under electrospray ionization conditions, 3,3-bis(2-hydroxyethyl)urea produces a molecular ion [M+H]⁺ at m/z 149.0926 [29]. Characteristic fragment ions include m/z 131.0820 (loss of H₂O) and m/z 106.0505 (loss of CH₂CH₂OH) [29], providing diagnostic information for structural confirmation and differentiation from positional isomers.
The InChI Key for the compound is BQMXKMPREFOYHS-UHFFFAOYSA-N [9] [30], serving as a unique molecular identifier in chemical databases and computational systems.
Irritant